N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide
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Overview
Description
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a fluorinated phenyl group, a methoxyimidazo[1,2-b]pyridazinyl moiety, and a methylbenzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol or other methoxy-containing reagents.
Fluorination: The fluorine atom is introduced through electrophilic fluorination reactions, using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Phenyl and Benzamide Groups: The final steps involve coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach the phenyl and benzamide groups to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Methanol (for methoxy substitution), N-fluorobenzenesulfonimide (NFSI) for fluorination
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological mechanisms.
Chemical Biology: Researchers use this compound to explore its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the methoxyimidazo[1,2-b]pyridazinyl moiety are crucial for binding to these targets, influencing their activity and modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
- N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide
Uniqueness
Compared to similar compounds, N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide is unique due to its specific substitution pattern and the presence of the methylbenzamide group. This unique structure can result in distinct biological activities and interactions, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a fluoro-substituted phenyl ring and an imidazo[1,2-b]pyridazin moiety, suggests a diverse range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H21FN4O2, with a molecular weight of approximately 404.4 g/mol. The compound features several functional groups that contribute to its biological activity:
Component | Description |
---|---|
Fluoro Group | Enhances lipophilicity and metabolic stability |
Methoxy Group | May influence solubility and receptor interactions |
Imidazo[1,2-b]pyridazine Moiety | Associated with antimicrobial properties |
Benzamide Structure | Often linked to various therapeutic effects |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing various physiological responses.
- Gene Expression Regulation : The compound may modulate the expression of genes associated with disease pathways, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that derivatives containing the imidazo[1,2-b]pyridazin moiety possess significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
Cancer Therapeutics
In cancer research, similar compounds have demonstrated potential as inhibitors of key kinases involved in tumor growth. For instance, a related study evaluated a series of imidazole derivatives for their ability to inhibit TGF-β type I receptor kinase (ALK5) and p38α MAP kinase. One compound displayed an IC50 value of 7.68 nM against ALK5, indicating strong inhibitory activity .
Research Findings Summary
Study Focus | Findings |
---|---|
Antimicrobial Activity | MIC values as low as 0.21 μM against E. coli |
Kinase Inhibition in Cancer | IC50 of 7.68 nM for ALK5 inhibition |
Properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-13-5-3-4-6-15(13)21(27)24-17-11-14(7-8-16(17)22)18-12-26-19(23-18)9-10-20(25-26)28-2/h3-12H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFCYWLMAZDRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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